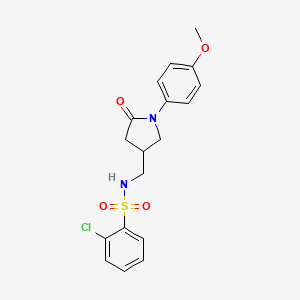
Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate is a synthetic organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromophenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)indolizine-1-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl 2-pyridylacetate under basic conditions to form the corresponding indolizine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, leading to the formation of the indolizine ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of the indolizine core.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic electronic materials and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-bromophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various biological receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death. The bromophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-phenylindolizine-1-carboxylate
- Ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate
- Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate
Uniqueness
Ethyl 2-(4-bromophenyl)indolizine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to undergo substitution reactions and increases its binding affinity to biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
ethyl 2-(4-bromophenyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFLFNCMBHEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2612845.png)
![2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2612840.png)
![N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide](/img/structure/B2612842.png)



![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid](/img/structure/B2612862.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2612847.png)




![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)
